molecular formula C19H19F3N4O3 B10960237 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B10960237
M. Wt: 408.4 g/mol
InChI Key: KRCAVXMJDLEAQP-UHFFFAOYSA-N
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Description

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation . The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final coupling step involves the reaction of the pyrazole and isoxazole intermediates with a trifluoromethyl phenol derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production .

Mechanism of Action

The mechanism of action of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole ring, an isoxazole ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19F3N4O3

Molecular Weight

408.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H19F3N4O3/c1-11-13(9-24-26(11)3)8-23-18(27)17-16(12(2)29-25-17)10-28-15-6-4-5-14(7-15)19(20,21)22/h4-7,9H,8,10H2,1-3H3,(H,23,27)

InChI Key

KRCAVXMJDLEAQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NOC(=C2COC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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